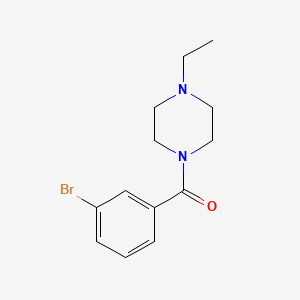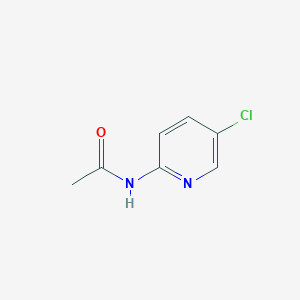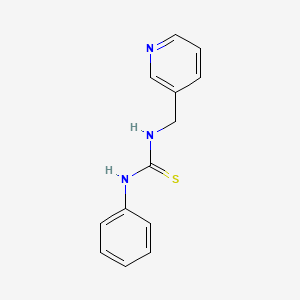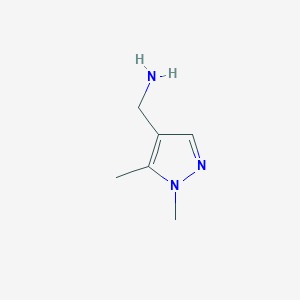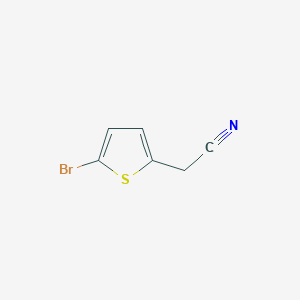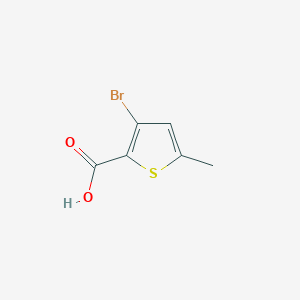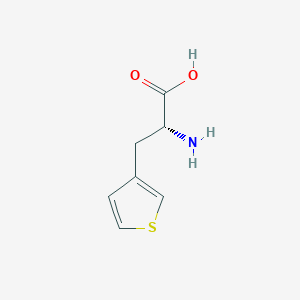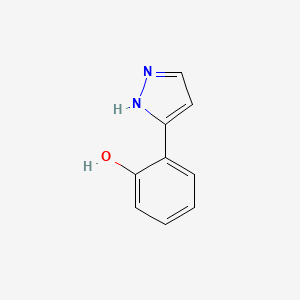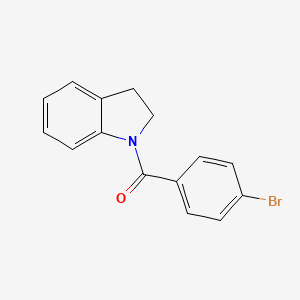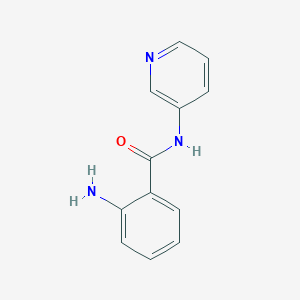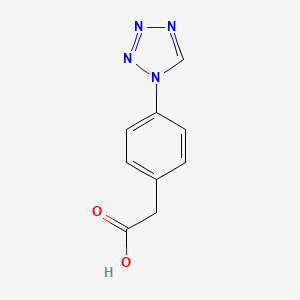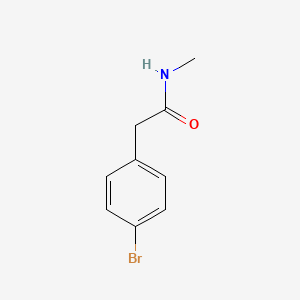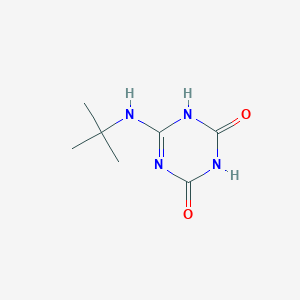
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a tert-butylamino group and two hydroxyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with tert-butylamine. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The tert-butylamino group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of triazine-2,4-dione derivatives.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt biological processes in plants and pests.
Mechanism of Action
The mechanism of action of 6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular processes by disrupting the function of proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethanol: A compound with a similar tert-butylamino group but different functional groups.
2-methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine: Another triazine derivative with different substituents.
Uniqueness
6-(tert-Butylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both tert-butylamino and hydroxyl groups on the triazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
6-(tert-butylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)11-4-8-5(12)10-6(13)9-4/h1-3H3,(H3,8,9,10,11,12,13) |
InChI Key |
RMGNIWIYFYKTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


